molecular formula C10H20ClNO2 B6223687 5-(1-aminocyclopentyl)pentanoic acid hydrochloride CAS No. 2763749-51-3

5-(1-aminocyclopentyl)pentanoic acid hydrochloride

Cat. No.: B6223687
CAS No.: 2763749-51-3
M. Wt: 221.7
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Description

5-(1-aminocyclopentyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 It is a derivative of pentanoic acid, featuring an aminocyclopentyl group attached to the fifth carbon of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-aminocyclopentyl)pentanoic acid hydrochloride typically involves the following steps:

    Formation of the Aminocyclopentyl Group: The aminocyclopentyl group can be synthesized through the reductive amination of cyclopentanone with ammonia or an amine, using a reducing agent such as sodium cyanoborohydride.

    Attachment to Pentanoic Acid: The aminocyclopentyl group is then attached to the pentanoic acid chain through a series of reactions, including esterification and subsequent hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-aminocyclopentyl)pentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(1-aminocyclopentyl)pentanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(1-aminocyclopentyl)pentanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The aminocyclopentyl group can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopentaneacetic acid hydrochloride: A similar compound with a slightly different structure, used in similar applications.

    5-Amino-1-pentanol: Another related compound with different functional groups and properties.

Uniqueness

5-(1-aminocyclopentyl)pentanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its aminocyclopentyl group provides unique reactivity and potential for interaction with biological targets, setting it apart from other similar compounds.

Properties

CAS No.

2763749-51-3

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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